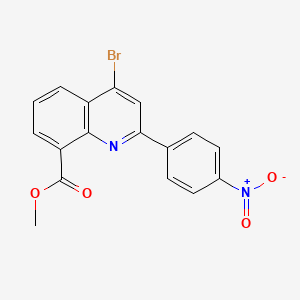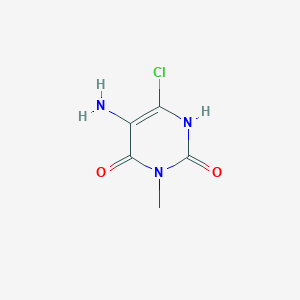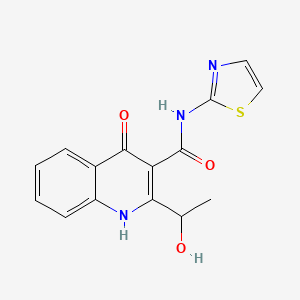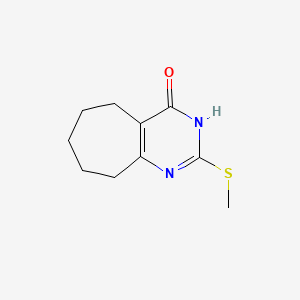
Trans-1-benzylpyrrolidine-3,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1-benzylpyrrolidine-3,4-dicarbonitrile is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and two nitrile groups at the 3 and 4 positions of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-benzylpyrrolidine-3,4-dicarbonitrile typically involves the reaction of a suitable pyrrolidine derivative with a benzylating agent and a nitrile source. One common method involves the use of benzyl bromide and sodium cyanide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-1-benzylpyrrolidine-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Trans-1-benzylpyrrolidine-3,4-dicarbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of trans-1-benzylpyrrolidine-3,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and nitrile functionalities play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-1-benzylpyrrolidine-3,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitriles.
Trans-1-benzylpyrrolidine-3,4-diyl dimethanol: Contains hydroxyl groups instead of nitriles.
Uniqueness
Trans-1-benzylpyrrolidine-3,4-dicarbonitrile is unique due to the presence of nitrile groups, which impart distinct chemical reactivity and biological activity compared to similar compounds with different functional groups. This uniqueness makes it valuable for specific applications where nitrile functionalities are required.
Eigenschaften
Molekularformel |
C13H13N3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
(3R,4R)-1-benzylpyrrolidine-3,4-dicarbonitrile |
InChI |
InChI=1S/C13H13N3/c14-6-12-9-16(10-13(12)7-15)8-11-4-2-1-3-5-11/h1-5,12-13H,8-10H2/t12-,13-/m0/s1 |
InChI-Schlüssel |
XIWMQEMWDVQAEC-STQMWFEESA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C#N)C#N |
Kanonische SMILES |
C1C(C(CN1CC2=CC=CC=C2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Heptylbenzo[f]quinazoline-1,3-diamine](/img/structure/B12914186.png)
![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)




![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)







